molecular formula C21H29NOS B4599513 10-(5-methylthiophen-2-yl)-N-phenyldecanamide

10-(5-methylthiophen-2-yl)-N-phenyldecanamide

Cat. No.: B4599513
M. Wt: 343.5 g/mol
InChI Key: QLEDDHNPODLZMU-UHFFFAOYSA-N
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Description

10-(5-methylthiophen-2-yl)-N-phenyldecanamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(5-methylthiophen-2-yl)-N-phenyldecanamide typically involves the condensation of 5-methylthiophene-2-carboxaldehyde with a suitable amine, followed by further functionalization to introduce the decanamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

10-(5-methylthiophen-2-yl)-N-phenyldecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

10-(5-methylthiophen-2-yl)-N-phenyldecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(5-methylthiophen-2-yl)-N-phenyldecanamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(5-methylthiophen-2-yl)-N-phenyldecanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with a decanamide moiety allows for versatile applications in various fields .

Properties

IUPAC Name

10-(5-methylthiophen-2-yl)-N-phenyldecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NOS/c1-18-16-17-20(24-18)14-10-5-3-2-4-6-11-15-21(23)22-19-12-8-7-9-13-19/h7-9,12-13,16-17H,2-6,10-11,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEDDHNPODLZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCCCCCCCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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